Technical Synthesis Guide: Rhodium(III) Bromide Dihydrate
Technical Synthesis Guide: Rhodium(III) Bromide Dihydrate
Topic: Introductory Synthesis of Rhodium(III) Bromide Dihydrate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Rhodium(III) bromide dihydrate (RhBr
This guide provides a definitive technical workflow for the synthesis of RhBr
-
The Fundamental Route (Method A): Oxidative dissolution of elemental rhodium, suitable for raw material processing.
-
The Accelerated Route (Method B): Acid-base neutralization of rhodium(III) hydroxide, optimized for laboratory-scale preparation with enhanced safety profiles.
Pre-Synthesis Strategic Considerations
Chemical Inertness and Activation
Rhodium metal is notorious for its kinetic inertness. It does not dissolve in non-oxidizing acids (HCl, HBr, H
-
Oxidant Selection: Elemental bromine (Br
) is the preferred oxidant in hydrobromic acid (HBr) media. It generates the high oxidation potential necessary to oxidize Rh(0) to Rh(III) while ensuring no foreign anions (like nitrate from HNO ) contaminate the final bromide lattice.
Safety & Handling (E-E-A-T)
-
Hydrobromic Acid (48%): Corrosive and fuming. Handle in a chemically resistant fume hood.
-
Elemental Bromine: Highly toxic, volatile lachrymator.[1] Use a dedicated dropping funnel and a sodium thiosulfate trap for vapors.
-
Rhodium Salts: Potential sensitizers. Double-gloving (Nitrile) is mandatory.
Synthesis Protocols
Method A: Oxidative Dissolution (From Rh Metal)
Best for: High-purity raw material conversion, industrial upscaling.
Reagents
-
Rhodium Metal Powder (99.95%, -200 mesh for maximum surface area)
-
Hydrobromic Acid (48% w/w, aq)
-
Bromine (Br
, reagent grade)
Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel. Connect the top of the condenser to a scrubber containing 10% Na
S O solution to neutralize escaping bromine vapors. -
Slurry Formation: Charge the flask with Rhodium powder (e.g., 5.0 g, 48.6 mmol). Add Hydrobromic acid (approx. 50 mL).
-
Oxidative Addition: Heat the mixture to 60–70°C. Slowly add elemental bromine (approx. 12 g, 75 mmol, ~1.5 eq) dropwise.
-
Mechanistic Note: The Br
oxidizes the Rh surface, forming soluble RhBr species which are stabilized by the excess HBr as [RhBr ] or [RhBr (H$_2 ^{2-}$ anions.
-
-
Digestion: Raise temperature to mild reflux (100°C). Maintain reflux for 12–24 hours.
-
Checkpoint: The grey metal powder should disappear, replaced by a deep dark-red/brown solution. If black particles remain, add more Br
and extend reflux.[1]
-
-
Isolation: Remove the condenser. Evaporate the solution carefully to a syrup consistency using a rotary evaporator (bath temp < 60°C) or a sand bath.
-
Caution: Do not overheat to dryness rapidly, as this may form insoluble anhydrous species or oxides.[1]
-
-
Crystallization: Dissolve the syrup in a minimum amount of hot water or dilute HBr. Allow to cool slowly to crystallize the dihydrate.
Method B: Acid-Base Neutralization (From Rh Hydroxide)
Best for: Rapid lab-scale synthesis, avoiding elemental bromine.
Reagents
-
Rhodium(III) Hydroxide (Rh(OH)
· xH O) or Hydrous Oxide -
Hydrobromic Acid (48% w/w, aq)
Protocol
-
Stoichiometry: Calculate the required HBr based on the Rh content of the hydroxide (3 moles HBr per mole Rh). Use a 10% excess of HBr.
-
Dissolution: Suspend the Rh(OH)
in water. Add the concentrated HBr slowly with stirring.-
Reaction:
-
-
Heating: Heat the mixture to 80°C until a clear, dark red solution is obtained. This reaction is significantly faster than Method A.
-
Concentration: Filter the solution while hot (glass frit) to remove any unreacted insoluble hydroxides.
-
Drying: Evaporate the filtrate on a steam bath until crystallization begins. Dry in a desiccator over KOH (to absorb acid fumes) and silica gel.
Visualization of Workflows
The following diagram illustrates the decision logic and process flow for both synthesis routes.
Figure 1: Process flow diagram comparing the Oxidative Dissolution (Method A) and Acid-Base Neutralization (Method B) routes.
Characterization & Quality Control
To ensure the synthesized material meets the stringent requirements of drug development or catalysis, the following QC parameters must be verified.
| Parameter | Specification | Analytical Method |
| Appearance | Dark red to brown crystalline powder | Visual Inspection |
| Rhodium Content | 26.5% – 27.5% (Theoretical: ~27.1% for dihydrate) | ICP-OES or Gravimetric Analysis |
| Bromide Content | 62.0% – 64.0% | Potentiometric Titration (AgNO |
| Solubility | Soluble in water, methanol, ethanol | Solubility Test (1g in 10mL solvent) |
| Crystal Structure | Matches RhBr | Powder X-Ray Diffraction (XRD) |
Applications in Research & Development
Homogeneous Catalysis
RhBr
Metallodrug Synthesis
In the development of antitumor metallodrugs, Rh(III) complexes are investigated as kinetically inert alternatives to Platinum(II) drugs (Cisplatin). The RhBr
References
-
Greenwood, N. N.; Earnshaw, A. (1997).[1][2] Chemistry of the Elements (2nd ed.).[2] Butterworth-Heinemann.[2] (Definitive source on Rhodium halide chemistry and inertness).
-
Livingstone, S. E. (1973). The Platinum Metals.[4][5] In Comprehensive Inorganic Chemistry. Pergamon Press. (Detailed synthesis of Rhodium bromides from elements).
-
Cotton, F. A.; Wilkinson, G. (1988).[1] Advanced Inorganic Chemistry. Wiley. (Coordination geometry and hydration states of Rhodium trihalides).
-
BenchChem. (n.d.). Rhodium(III) Bromide Dihydrate Structure and Applications.[2][3] (Industrial applications and precursor utility).[3][6][4]
-
Strem Chemicals. (n.d.). Product Data Sheet: Rhodium(III) bromide dihydrate.[3] (Physical properties and commercial specifications).
Sources
- 1. CN104178641A - Method for recovering rhodium from waste rhodium plating solution - Google Patents [patents.google.com]
- 2. Rhodium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. Rhodium(III) Bromide Dihydrate|Reagent [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. data.epo.org [data.epo.org]
- 6. US20200087333A1 - Preparation of rhodium(iii)-2-ethylhexanoate - Google Patents [patents.google.com]
